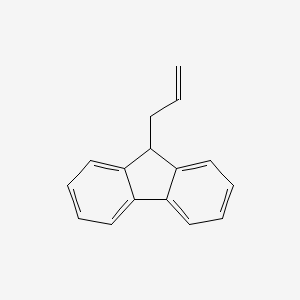

9-allyl-9H-fluorene

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

9-prop-2-enyl-9H-fluorene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14/c1-2-7-12-13-8-3-5-10-15(13)16-11-6-4-9-14(12)16/h2-6,8-12H,1,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUWXMVRHKXRLCX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Applications of 9 Allyl 9h Fluorene and Its Derivatives in Advanced Materials and Catalysis

Contributions to Organometallic Chemistry as Ligands and Catalyst Components

Organometallic chemistry has greatly benefited from the integration of fluorene-based scaffolds into ligand design. These ligands are instrumental in forming transition metal complexes that serve as highly efficient and selective catalysts for a variety of organic transformations. mdpi.com The ability to tune the steric and electronic properties of these ligands by modifying the fluorene (B118485) core is a key driver of innovation in this field. mdpi.comumn.edu

The design of ligands for transition metal complexes is a foundational aspect of modern catalysis. mdpi.comumn.edu Fluorene derivatives are particularly effective as ligand frameworks due to their rigid structure and the synthetic accessibility of the C-9 position, which allows for the attachment of various functional groups. researchgate.net A prominent class of such ligands are N-heterocyclic carbenes (NHCs), which have become essential in organometallic chemistry due to the strong sigma-donating bond they form with metal centers, leading to highly stable and active catalysts. mdpi.comsemanticscholar.org

The synthesis of fluorene-based NHC ligands often involves a multi-step process. A common strategy begins with the functionalization of fluorene at the C-9 position. For instance, a fluorenyl group can be tethered to a diamine, which then serves as the backbone for the NHC ring. rsc.org The synthesis of new indenylidene- and Hoveyda-Grubbs-type ruthenium complexes with fluorene-based unsymmetrical NHC ligands has been successfully achieved. semanticscholar.orgmdpi.com This process can involve the in situ generation of the fluorene-derived NHCs through methods like the thermal decomposition of 2-(pentafluorophenyl)-imidazolidine adducts in the presence of a ruthenium precursor. mdpi.com This approach avoids the direct deprotonation of sensitive azolium salts and provides a reliable route to these specialized catalysts. mdpi.com The resulting complexes combine the stability of the NHC-metal bond with the unique steric and electronic environment provided by the fluorenyl group.

The versatility of fluorene allows for the creation of various ligand architectures, including bipyridine ligands featuring fluorene units for ruthenium and rhenium complexes, and tethered ligands that combine the anionic fluorenide moiety with another donor group. researchgate.netrsc.org These sophisticated designs enable the fine-tuning of the catalytic and photophysical properties of the resulting metal complexes. researchgate.net

Olefin metathesis is a powerful bond-forming reaction in organic synthesis, and the development of robust catalysts has been a major research focus. The introduction of NHCs as ligands in ruthenium catalysts, such as the second-generation Grubbs and Hoveyda-Grubbs catalysts, marked a significant advancement, expanding the reaction's scope and improving catalyst stability. mdpi.com

Fluorene-based NHC ligands have proven particularly effective in this domain. Ruthenium complexes incorporating these ligands exhibit high activity and selectivity in challenging olefin metathesis reactions. semanticscholar.orgmdpi.com For example, catalysts bearing an N-(fluoren-9-yl) arm have been shown to efficiently mediate the self-metathesis of α-olefins and the ring-closing metathesis (RCM) of demanding substrates. mdpi.com The unique steric bulk of the fluorene group influences the catalyst's stability and reactivity, often leading to improved performance compared to catalysts with more conventional NHC ligands. mdpi.com

A study detailed the synthesis of novel cyclic (alkyl)(amino) carbene (CAAC) ligands with a spiro-fluorene group, which were complexed with ruthenium to create new Hoveyda-type olefin metathesis catalysts. chemrxiv.org These catalysts demonstrated good activity in the RCM of diethyl diallylmalonate and the self-metathesis of allyl acetate, with performance comparable to commercially available catalysts. chemrxiv.org The inflexible, condensed system of the spiro-fluorene backbone imparts unique properties to the catalyst, including enhanced Z-selectivity in certain reactions. chemrxiv.org

Table 1: Performance of a Spiro-Fluorene CAAC Ruthenium Catalyst in Olefin Metathesis This table presents the catalytic activity of a novel spiro-fluorene CAAC complex (6a) in comparison to standard catalysts in the ring-closing metathesis (RCM) of diethyl diallylmalonate (DEDAM) and self-metathesis (SM) of allyl acetate.

| Reaction | Catalyst | Catalyst Loading (mol%) | Conversion (%) | Reference |

|---|---|---|---|---|

| RCM of DEDAM | Complex 6a (Spiro-Fluorene CAAC) | 0.001 | 99 | chemrxiv.org |

| HG2 (Hoveyda-Grubbs 2nd Gen.) | 0.001 | 99 | chemrxiv.org | |

| SM of Allyl Acetate | Complex 6a (Spiro-Fluorene CAAC) | 0.05 | 95 | chemrxiv.org |

| HG2 (Hoveyda-Grubbs 2nd Gen.) | 0.05 | 95 | chemrxiv.org |

Integration into Polymer Chemistry for Functional Materials Science

The integration of 9-allyl-9H-fluorene and its derivatives into polymer chemistry has led to the creation of functional materials with significant applications, particularly in organic electronics. Polyfluorenes, polymers containing fluorene in their repeating unit, are a major class of conjugated polymers investigated for their photoactive and electroactive properties. wikipedia.org

Conjugated polymers based on fluorene are typically synthesized via transition metal-catalyzed cross-coupling reactions, such as Suzuki or Stille coupling. ossila.com In this context, 9,9-disubstituted fluorene derivatives, including those with allyl groups, serve as essential monomers. To be used in polymerization, the fluorene monomer must typically be functionalized with reactive groups at the 2 and 7 positions, most commonly bromine atoms (e.g., 2,7-dibromo-9,9-dialkylfluorene). ossila.com

The this compound unit can be incorporated into the polymer backbone through the polymerization of a corresponding 2,7-dihalo-9,9-disubstituted fluorene monomer. The allyl groups, along with another substituent at the C-9 position, act as solubilizing side chains. The synthesis of a conjugated all-fluorene polyazomethine, for example, was achieved through the condensation of a 9,9-dioctyl fluorene dialdehyde (B1249045) and a 9,9-dihexyl fluorene diamine, highlighting how functional groups at the C-9 position enable the creation of soluble, high-molecular-weight polymers. rsc.org The allyl group specifically offers a site for post-polymerization modification, allowing for cross-linking or the attachment of other functional moieties to further tune the material's properties.

The substitution at the C-9 position of the fluorene ring is arguably the most critical design element for producing useful polyfluorene materials. aau.edu.et Unsubstituted polyfluorene is an insoluble and intractable material. Introducing two substituents at the C-9 bridge atom disrupts intermolecular packing, thereby increasing the polymer's solubility in common organic solvents. researchgate.net This enhanced solubility is crucial for solution-based processing techniques like spin-coating, which are used to fabricate thin films for electronic devices. aau.edu.et

The substituents, such as alkyl or allyl groups, extend out of the plane of the polymer backbone due to the tetrahedral geometry of the C-9 atom. aau.edu.et This prevents excessive aggregation and ensures that the polymers remain processable without distorting the π-conjugated system along the main chain, which is essential for efficient charge transport and luminescence. aau.edu.et The ability to introduce a wide variety of side chains at this position allows for fine-tuning of physical properties like solubility, thermal stability, and morphology, as well as the electronic and optical properties of the final material. researchgate.netresearchgate.net

Polyfluorenes and their copolymers are among the most promising materials for organic optoelectronics due to their high photoluminescence quantum yields, excellent charge carrier mobility, and high thermal and chemical stability. researchgate.netmdpi.com

Organic and Polymer Light-Emitting Diodes (OLEDs/PLEDs): Polyfluorenes are renowned as efficient blue-light emitters, a color that is challenging to achieve with high stability in other polymer systems. researchgate.netresearchgate.net Their wide bandgap makes them ideal host materials in which lower-energy-emitting guest molecules (dopants) can be dispersed to generate light across the entire visible spectrum through energy transfer. wikipedia.org The color can also be tuned by creating copolymers, where fluorene units are alternated with other monomers that have lower bandgaps. wikipedia.orgmdpi.com

Organic Field-Effect Transistors (OFETs): The high charge-carrier mobility of polyfluorenes makes them suitable for use as the active semiconductor layer in OFETs. researchgate.netmdpi.com The ordered packing of the polymer chains, facilitated by appropriate C-9 substituents, is key to achieving efficient charge transport in these devices.

Polymer Solar Cells (PSCs): In organic photovoltaics, fluorene-based polymers and copolymers are often used as the electron-donating material in the active layer of a bulk heterojunction (BHJ) device, typically blended with a fullerene derivative as the electron acceptor. researchgate.netwikipedia.orgmdpi.com The ability to tune the bandgap and energy levels of polyfluorenes through copolymerization allows for the optimization of the absorption spectrum to better match the solar spectrum, thereby increasing device efficiency. wikipedia.orgmdpi.com

Table 2: Optoelectronic Applications of Fluorene-Based Polymers This table summarizes the roles and key properties of fluorene-based polymers in various organic electronic devices.

| Device | Role of Fluorene Polymer | Key Property | Reference |

|---|---|---|---|

| OLEDs / PLEDs | Blue Emitter or Host Material | High Photoluminescence Efficiency, Wide Bandgap | researchgate.netwikipedia.orgresearchgate.net |

| OFETs | Active Semiconductor Layer | High Charge-Carrier Mobility | researchgate.netmdpi.com |

| Polymer Solar Cells | Electron Donor Material | Tunable Bandgap and Energy Levels | researchgate.netwikipedia.orgmdpi.com |

Fluorene Derivatives in Scintillation Materials for Energy Transfer Processes

Fluorene and its derivatives are gaining significant attention in the development of advanced scintillation materials, particularly in plastic scintillators used for the detection of ionizing radiation such as gamma rays. Current time information in Bangalore, IN.acs.org These materials are prized for their fast response times, ease of large-scale production, and mechanical robustness. acs.org However, a primary challenge in plastic scintillators is achieving high light yields. acs.org The incorporation of fluorene-based compounds into the scintillator matrix is a promising strategy to enhance performance through efficient energy transfer processes. Current time information in Bangalore, IN.acs.org

The fundamental principle behind this enhancement is Förster Resonance Energy Transfer (FRET), a non-radiative process where energy is transferred from an excited donor molecule to an acceptor molecule in close proximity (typically 2-10 nm). acs.orgfrontiersin.orgpicoquant.com In a plastic scintillator, the polymer matrix, often polyvinyltoluene (PVT), absorbs the energy from ionizing radiation and becomes excited. acs.org This energy can then be transferred to a fluorene derivative, which acts as an intermediate, bridging the energy gap to a primary dye that ultimately emits the scintillation light. acs.orgacs.org The efficiency of FRET is critically dependent on the spectral overlap between the donor's emission and the acceptor's absorption, the quantum yield of the donor, and the distance between the two. frontiersin.org

Recent research has demonstrated the effectiveness of specific fluorene derivatives in this role. For instance, a cross-linkable derivative, 9,9-bis(4-vinylbenzyl)-9H-fluorene (SF), can be copolymerized into the plastic matrix to facilitate effective FRET. acs.org Other non-curable derivatives like 9,9-dimethyl-9H-fluorene (MF) and 9,9'-spirobifluorene (SBF) have also been successfully used to bridge the energy transfer gap. acs.org A plastic scintillator composed of 5 wt% SF and 20 wt% MF has been shown to achieve a light yield of 11,600 photons/MeV with a fast scintillation decay time of 2.3 nanoseconds. acs.org This is a significant improvement, as typical plastic scintillators have decay times in the range of 2-4 nanoseconds. wikipedia.org

Table 1: Performance of Fluorene Derivatives in Plastic Scintillators

| Fluorene Derivative | Concentration (wt%) | Host Matrix | Light Yield (photons/MeV) | Scintillation Decay Time (ns) | Energy Transfer Mechanism |

|---|---|---|---|---|---|

| 9,9-bis(4-vinylbenzyl)-9H-fluorene (SF) & 9,9-dimethyl-9H-fluorene (MF) | 5% SF, 20% MF | Polystyrene-based | 11,600 | 2.3 | Förster Resonance Energy Transfer (FRET) |

| 9,9-dimethyl-9H-fluorene (MF) & 1,3-di(9H-carbazol-9-yl)benzene (mCP) | 20% MF, 10% mCP | Polyvinyltoluene (PVT) | 14,800 | - | Dexter Energy Transfer |

| Standard Plastic Scintillator (Typical) | - | Polyvinyltoluene | ~10,000 | ~2.0 | Fluorescence |

This table compiles data from various studies to illustrate the impact of fluorene derivatives on the performance of plastic scintillators. acs.orgacs.org

The ability to derivatize fluorene at the C-9 position allows for the fine-tuning of its photophysical properties and its integration into the polymer matrix, making it a versatile component in the design of high-performance scintillators. google.com

This compound as a Versatile Synthetic Intermediate for Complex Molecular Scaffolds

The fluorene moiety is a valuable building block in materials science and medicinal chemistry due to its rigid, planar, and electron-rich structure. google.comthieme-connect.de The introduction of reactive functional groups, such as the allyl group at the 9-position, transforms the simple fluorene core into a versatile synthetic intermediate for the construction of complex molecular architectures. iucr.orgutc.edubeilstein-journals.orgThis compound and its derivatives serve as key starting materials for a variety of chemical transformations, including metathesis, cycloadditions, and other coupling reactions, leading to the synthesis of intricate spirocyclic and polycyclic systems. iucr.orgutc.edubeilstein-journals.org

One of the prominent applications of allyl-functionalized fluorenes is in olefin metathesis reactions. For example, the precursor 9-allyl-9H-fluoren-9-ol , which can be synthesized by the addition of an allylmagnesium halide to fluorenone, is a valuable intermediate for creating spirocyclic ethers through alkene metathesis. iucr.orgnih.gov A more direct application involves the ring-closing metathesis (RCM) of 9,9-diallylfluorene . This reaction, often catalyzed by second-generation Grubbs catalysts, efficiently produces spiro[3-cyclopentene-1,9'-[9H]fluorene], a unique four-ring system. utc.edu This transformation highlights the utility of the allyl groups in forming new carbocyclic rings fused in a spiro fashion to the fluorene backbone. utc.edu

The reactivity of the allyl group also extends to cycloaddition reactions. While direct examples with This compound are specific, the general reactivity pattern of fluorene derivatives with unsaturated functionalities is well-established. For instance, dipropargyl fluorenyl derivatives, prepared from 9H-fluorene, can undergo [3+2] cycloaddition reactions with azides to form complex macrocycles containing triazole rings. beilstein-journals.org This suggests the potential for the allyl group in This compound to participate in similar cycloaddition pathways, such as [3+2] or Diels-Alder reactions, to construct elaborate molecular scaffolds.

Furthermore, the allyl group can be a precursor for other functionalities or can be involved in palladium-catalyzed reactions. The Tsuji-Trost reaction, which acts on allylic groups, is a powerful tool for forming carbon-carbon and carbon-heteroatom bonds and has been used to create complex natural product scaffolds. otago.ac.nz Although specific examples starting from This compound are not widely reported, the principle of using palladium catalysis to activate the allyl group for nucleophilic attack is a well-established synthetic strategy. acs.org This opens up possibilities for coupling This compound with a wide range of nucleophiles to build diverse molecular structures.

The synthesis of highly functionalized 9,9-disubstituted fluorenes is of great interest for applications in organic electronics and photonics. acs.org The presence of an allyl group provides a reactive handle for further elaboration, allowing for the introduction of various substituents to tune the electronic and photophysical properties of the resulting molecules. For example, the synthesis of fluorene-based copolymers with specific functionalities at the 9-position can be achieved through polymer reactions, and the allyl group could serve as a key anchor point for such modifications. acs.org

Table 2: Synthetic Transformations of Allyl-Functionalized Fluorenes

| Starting Material | Reaction Type | Key Reagents/Catalyst | Product | Application/Significance |

|---|---|---|---|---|

| 9-allyl-9H-fluoren-9-ol | Alkene Metathesis | Grubbs Catalyst | Spirocyclic Ethers | Synthesis of complex spiro compounds. iucr.org |

| 9,9-diallylfluorene | Ring-Closing Metathesis (RCM) | Second-Generation Grubbs Catalyst | spiro[3-cyclopentene-1,9'-[9H]fluorene] | Formation of spiro-fused carbocycles. utc.edu |

| 9H-fluorene (to form dipropargyl derivative) | [3+2] Cycloaddition | Propargyl bromide, Azides, CuSO₄·5H₂O | Triazole-containing macrocycles | Construction of complex macrocyclic systems. beilstein-journals.org |

This table provides examples of how the allyl functionality on a fluorene core is utilized to synthesize more complex molecular structures.

Advanced Analytical and Spectroscopic Methodologies in 9 Allyl 9h Fluorene Research

X-ray Crystallography for Precise Structural Elucidation of Fluorene (B118485) Derivatives

X-ray crystallography stands as a definitive method for determining the three-dimensional atomic arrangement of crystalline solids. For fluorene derivatives, this technique provides invaluable data on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding their chemical and physical properties. mdpi.com The double substitution at the C9 position of the fluorene core is a common strategy to enhance the stability of fluorene-based materials, and single-crystal structure analysis is pivotal in the development of these systems. mdpi.com

While a crystal structure for 9-allyl-9H-fluorene itself is not prominently detailed in the search results, the analysis of closely related structures, such as 9-allyl-9H-fluoren-9-ol, offers significant insights. The study of 9-allyl-9H-fluoren-9-ol revealed that the asymmetric unit of its crystal lattice contains two independent molecules with different orientations of the allyl groups. iucr.org This highlights the conformational flexibility that can be present in such derivatives.

| Compound | Formula | Crystal System | Space Group | Key Structural Features | Reference |

|---|---|---|---|---|---|

| 9-Allyl-9H-fluoren-9-ol | C₁₆H₁₄O | Triclinic | P-1 | Two independent molecules with different allyl group orientations; O-H···O hydrogen bonds forming a centrosymmetric tetramer. | iucr.org |

| N-(9H-Fluoren-9-ylidene)-4-methylaniline | C₂₀H₁₅N | Monoclinic | P2₁/c | Essentially planar fluorene unit; dihedral angle of 71.1 (3)° between benzene (B151609) ring and fluorene imine unit; intermolecular π-π stacking. | nih.gov |

| 2,7-Dibromo-9-[4-(dimethylamino)benzylidene]fluorene | C₂₂H₁₇Br₂N | Monoclinic | P2₁/c | Benzene ring is not coplanar with the fluorene system due to steric hindrance, with a torsion angle of 48.8°. | iucr.org |

Advanced Nuclear Magnetic Resonance (NMR) Techniques for Reaction Monitoring and Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural characterization of organic compounds in solution. numberanalytics.com For this compound and its derivatives, ¹H and ¹³C NMR provide fundamental information about the chemical environment of each atom.

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are routinely used to establish the connectivity within complex fluorene derivatives. numberanalytics.com For example, HMBC can reveal correlations between protons and carbons that are two or three bonds away, which is critical for assigning quaternary carbons and confirming the substitution pattern on the fluorene skeleton. numberanalytics.com

While specific advanced NMR studies on this compound were not detailed in the provided search results, the characterization of similar compounds demonstrates the power of these methods. For instance, in the synthesis of various 9-arylfluorenes, ¹H and ¹³C NMR were used to confirm the structures of the products. rsc.org The chemical shifts (δ) and coupling constants (J) provide a detailed map of the molecule's electronic structure. rsc.org Furthermore, techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can distinguish between CH, CH₂, and CH₃ groups, simplifying spectral analysis. numberanalytics.com The application of lanthanide shift reagents has also been used to resolve complex spectra of fluorene derivatives by inducing large chemical shifts. capes.gov.br

| Compound Type | Technique | Typical Chemical Shift Ranges (ppm) | Information Obtained | Reference |

|---|---|---|---|---|

| 9-Aryl-9H-fluorenes | ¹H NMR | δ 7.0-8.2 (aromatic), δ 5.4-5.6 (fluorenyl H9), δ 1.2-2.8 (alkyl) | Confirms the presence and substitution pattern of aromatic and aliphatic protons. | rsc.org |

| 9-Aryl-9H-fluorenes | ¹³C NMR | δ 120-150 (aromatic), δ ~50 (fluorenyl C9), δ 18-30 (alkyl) | Provides a carbon map of the molecule, including quaternary carbons. | rsc.org |

| General Fluorene Derivatives | 2D NMR (COSY, HSQC, HMBC) | N/A (Correlations) | Establishes proton-proton and proton-carbon connectivities, confirming the overall molecular structure. | numberanalytics.com |

Mass Spectrometry Applications in Mechanistic Studies and Product Identification

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is widely applied in the study of fluorene derivatives for molecular weight determination, product identification, and elucidation of reaction mechanisms through fragmentation analysis. nih.govnih.gov

For this compound, the NIST WebBook provides its molecular formula as C₁₆H₁₄ and a molecular weight of 206.2824. nist.gov In a typical mass spectrum, this would correspond to the molecular ion peak (M⁺). The fragmentation pattern observed in the mass spectrum provides structural information. For instance, the loss of the allyl group (C₃H₅, mass ≈ 41) would be an expected fragmentation pathway.

In mechanistic studies, MS can be used to identify intermediates and byproducts in a reaction mixture. For example, in the study of fluorene degradation by microorganisms, liquid chromatography-mass spectrometry (LC-MS) was used to identify catabolic intermediates such as 9-fluorenone (B1672902). nih.govnih.gov High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule or fragment, further aiding in its identification. nih.gov Techniques like MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization-Time of Flight) are also employed for the analysis of larger fluorene derivatives and materials. dergipark.org.tr

| Compound/Process | Technique | Key Finding | Reference |

|---|---|---|---|

| This compound | MS | Molecular Formula: C₁₆H₁₄, Molecular Weight: 206.2824 | nist.gov |

| Fluorene Degradation | LC-MS | Identification of intermediates like 9-fluorenone and phthalate, revealing the degradation pathway. | nih.govnih.gov |

| Fluorene Ionization and Fragmentation | Time-of-Flight MS | Observed single dehydrogenation and acetylene (B1199291) loss as major fragmentation channels upon ionization. | frontiersin.org |

| Benzo-Extended Cyclohepta[def]fluorene Derivatives | HR MALDI-TOF MS | Unambiguous confirmation of the chemical identities of newly synthesized complex derivatives. | nih.gov |

Computational and Theoretical Studies of 9 Allyl 9h Fluorene Systems

Density Functional Theory (DFT) for Molecular Structure, Vibrational Spectra, and Reactivity Predictions

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the intricacies of molecular systems, and its application to 9-allyl-9H-fluorene and related fluorene (B118485) derivatives has provided significant insights into their structure, vibrational properties, and reactivity. DFT calculations, particularly using the B3LYP hybrid functional, have proven to be highly accurate in predicting the molecular geometries and vibrational frequencies of fluorene and its derivatives. acs.orgkoreascience.kr

For the parent fluorene molecule, DFT calculations with the 6-31G* basis set have been successfully employed to study its molecular structure and vibrational spectrum. acs.org Comparisons between calculated and experimental vibrational spectra have demonstrated the high accuracy of the B3LYP functional in reproducing experimental frequencies and assigning fundamental vibrational modes. acs.org This level of accuracy extends to substituted fluorenes, where DFT methods are used to optimize molecular geometries and predict spectroscopic behavior. koreascience.krchemrxiv.org For instance, in studies of 2,7-di-(N,N-diphenylamino)-9,9-dimethyl-9H-fluorene, DFT calculations using the B3LYP functional and the 6-311+G(d,p) basis set were performed to investigate the effects of functionalization on its electronic and optical properties. chemrxiv.org

The reactivity of fluorene systems can also be effectively predicted using DFT. Global reactivity descriptors such as the HOMO-LUMO energy gap (Egap), ionization potential, and electron affinity, derived from DFT calculations, are crucial in understanding the chemical reactivity and stability of these molecules. mdpi.com A smaller energy gap, for instance, is indicative of higher chemical reactivity. mdpi.com The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental in predicting the electronic and optical properties of these compounds. nih.gov Furthermore, DFT can be used to analyze the molecular electrostatic potential, providing insights into the regions of a molecule that are susceptible to electrophilic or nucleophilic attack. mdpi.com

The table below presents a selection of calculated vibrational frequencies for a related fluorene derivative, showcasing the typical data obtained from DFT studies.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| C-H stretch | 3127 | 3010 |

| N-H stretch | - | - |

| C-O stretch | - | - |

| Carbonyl stretch | - | - |

| C-N stretch | - | - |

| C-C stretch | - | - |

| Data adapted from a study on dibenzoxepinones, illustrating the application of DFT in vibrational analysis. rsc.org |

Exploration of Potential Energy Surfaces and Transition States in Allylic Systems

The study of potential energy surfaces (PES) and the identification of transition states are fundamental to understanding the mechanisms and outcomes of chemical reactions. For allylic systems, including those derived from this compound, computational methods are invaluable for mapping out the energetic landscape of a reaction. These explorations help in elucidating the pathways from reactants to products, including the high-energy transition states that must be overcome.

In the context of reactions involving allylic groups, such as allylic substitution, computational studies can locate the transition states for different possible pathways, for example, leading to branched versus linear products. nih.govacs.org The relative energies of these transition states determine the regioselectivity of the reaction. For instance, in iridium-catalyzed allylic substitution, the difference in activation free energies for the transition states leading to branched and linear products was computed to understand the observed selectivity. nih.gov Weak interactions, such as C-H···O interactions, can play a significant role in stabilizing one transition state over another, thereby controlling the reaction's outcome. nih.gov

The shape of the potential energy surface can be complex, sometimes featuring bifurcations where a single transition state leads to two different products. nih.gov Such complexities are often revealed through detailed computational analysis. The exploration of the PES for the rearrangement of various organic molecules has shown that reaction pathways can diverge after a transition state, a phenomenon that has been studied using both ab initio and DFT methods. nih.gov

For allylic fluorination reactions catalyzed by palladium, computational investigations have been used to model the attack of a nucleophile on allylpalladium complexes. acs.orgprinceton.edu By locating the transition states for both internal and terminal attacks, researchers can compare the activation barriers and predict the regioselectivity. acs.orgprinceton.edu These calculations can also assess the influence of different ligands and the nature of the electrophile and nucleophile on the reaction pathway. acs.orgprinceton.edu

The following table provides an example of calculated activation barriers for a palladium-catalyzed allylic fluorination, demonstrating how computational chemistry helps in understanding reaction mechanisms.

| Reaction Pathway | Calculated ΔΔG‡ (kJ/mol) | Experimental ΔΔG‡ (kJ/mol) |

| Internal Attack (Branched Product) | 24 | 9 |

| Terminal Attack (Linear Product) | - | - |

| Data adapted from a study on palladium-catalyzed allylic fluorination, highlighting the comparison between computed and experimental energy barriers. acs.org |

Prediction of Reaction Outcomes and Selectivity through Computational Modeling

Computational modeling has become an indispensable tool for predicting the outcomes and selectivity of chemical reactions, particularly in complex systems like those involving this compound and its derivatives. By simulating reaction pathways and calculating the energies of intermediates and transition states, chemists can gain a predictive understanding of which products will be favored under specific conditions. nih.govacs.org

A key area where computational modeling excels is in predicting regioselectivity, such as the formation of branched versus linear products in allylic substitution reactions. nih.gov For example, in iridium-catalyzed allylic substitution, DFT calculations have been used to determine that the transition state leading to the branched product is lower in energy, which is consistent with experimental observations. nih.gov These models can also dissect the subtle energetic contributions from weak non-covalent interactions that collectively influence the reaction's selectivity. nih.gov

Similarly, in palladium-catalyzed reactions, computational studies can elucidate the factors governing selectivity. In decarboxylative allylic alkylation, the synergistic effects of ligands and fluorine substituents have been shown through computational analysis to favor the branched product. rsc.org The models revealed that electronic effects, such as p⋯π conjugation and electron-withdrawing properties, facilitate an inner-sphere sigmatropic rearrangement leading to the branched isomer. rsc.org

The table below illustrates how computational modeling can predict reaction selectivity by comparing the activation energies for different reaction pathways.

| Reaction System | Product Type | Relative Activation Energy (kcal/mol) | Predicted Selectivity |

| Iridium-Catalyzed Allylic Substitution | Branched | Lower | High |

| Iridium-Catalyzed Allylic Substitution | Linear | Higher | Low |

| Palladium-Catalyzed Decarboxylative Allylic Alkylation | Branched | Favored by synergistic effects | High |

| Palladium-Catalyzed Decarboxylative Allylic Alkylation | Linear | Disfavored | Low |

| This table is a conceptual representation based on findings from multiple sources. nih.govrsc.org |

Quantum Chemical Calculations for Understanding Electronic Effects and Stability

Quantum chemical calculations provide a deep understanding of the electronic structure and stability of molecules like this compound. These computational methods allow for the quantification of electronic effects that govern a molecule's properties and reactivity.

One of the primary applications of quantum chemical calculations is the determination of molecular orbital energies, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.comnih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a critical parameter for assessing the chemical stability and reactivity of a molecule; a large gap generally implies high stability and low reactivity. mdpi.com For instance, DFT calculations have shown that for a series of dihydrothiouracil-indenopyridopyrimidines, the molecule with the smallest energy gap is predicted to be the most reactive. mdpi.com

Quantum chemical calculations are also used to analyze the distribution of electron density within a molecule, often visualized through molecular electrostatic potential (MESP) maps. mdpi.com These maps highlight electron-rich and electron-poor regions, which are indicative of sites prone to electrophilic and nucleophilic attack, respectively. mdpi.com

Furthermore, these calculations can elucidate the influence of substituents on the electronic properties and stability of the fluorene core. For example, the introduction of electron-donating or electron-withdrawing groups can significantly alter the HOMO and LUMO energy levels and, consequently, the optical and electronic properties of the molecule. chemrxiv.org In the context of allylic systems, electronic effects, such as those imparted by fluorine atoms, can have a profound impact on the stability and reactivity of carbanionic reagents involved in substitution reactions. researchgate.net

The stability of different conformations or isomers can also be assessed through quantum chemical calculations by comparing their total electronic energies. mdpi.com This is crucial for understanding the thermodynamics of isomerization processes and for identifying the most stable structures. x-mol.net

The following table summarizes key electronic properties of a model compound as determined by quantum chemical calculations, illustrating the type of data used to assess stability and reactivity.

| Property | Calculated Value | Implication |

| EHOMO | Negative Value | Indicates a stable molecule mdpi.com |

| ELUMO | Negative Value | Indicates a stable molecule mdpi.com |

| Energy Gap (Egap) | Varies with structure | Smaller gap suggests higher reactivity mdpi.com |

| This is a generalized table based on principles described in the cited literature. |

Future Perspectives and Research Directions for 9 Allyl 9h Fluorene Chemistry

Development of Sustainable and Green Synthetic Routes for Allyl Fluorenes

The development of environmentally benign synthetic methodologies is a paramount goal in modern chemistry. chemistryjournals.net Future research will increasingly focus on replacing traditional alkylation methods for fluorene (B118485), which often rely on stoichiometric amounts of strong bases and hazardous haloalkanes, with more sustainable alternatives. rsc.org A significant research thrust is the adoption of "borrowing hydrogen" or acceptorless dehydrogenation strategies, which utilize alcohols as green alkylating agents, producing water as the sole byproduct. acs.org

One promising green protocol involves the use of potassium tert-butoxide (t-BuOK) as a catalyst for the alkylation of fluorene with alcohols. rsc.orgresearchgate.net This simple, mild, and efficient method provides access to 9-monoalkylfluorenes in near-quantitative yields without the need for harsh reagents. rsc.orgnih.gov Another avenue of green synthesis involves the aerobic oxidation of fluorenes, which can be achieved under mild conditions using catalysts like potassium hydroxide (B78521) (KOH) in solvents such as tetrahydrofuran (B95107) (THF), offering a high-yield route to valuable fluorenone intermediates. researchgate.net Furthermore, the application of phase-transfer catalysis presents an opportunity to enhance reaction efficiency, reduce organic solvent usage, and simplify product separation, aligning with the principles of green chemistry. google.comgoogle.com

Future efforts will likely concentrate on expanding the substrate scope of these green methods, optimizing reaction conditions to further reduce energy consumption, and exploring the use of water as a reaction medium. chemistryjournals.net

| Green Synthetic Strategy | Key Features | Catalyst/Reagent Example | Byproduct |

| Borrowing Hydrogen | Uses alcohols as alkylating agents. | Potassium tert-butoxide (t-BuOK), Ruthenium complexes. acs.orgresearchgate.net | Water. acs.org |

| Aerobic Oxidation | Uses air as the oxidant. | Potassium hydroxide (KOH). researchgate.net | Benign |

| Phase-Transfer Catalysis | Improves reaction rates and reduces solvent waste. | Quaternary ammonium (B1175870) salts, Crown ethers. google.comgoogle.com | Minimal |

Innovation in Novel Catalytic Systems for Enhanced Efficiency and Selectivity

Catalysis is at the heart of efficient and selective organic synthesis. The future of 9-allyl-9H-fluorene synthesis will be shaped by the discovery of novel catalytic systems that offer superior performance. A major trend is the move towards catalysts based on earth-abundant and less toxic metals, such as copper and zinc, as alternatives to precious metals like palladium and rhodium. researchgate.net For instance, copper-catalyzed C(sp³)–H alkylation of fluorene with alcohols has been demonstrated as an effective method operating via a borrowing hydrogen mechanism. rsc.org

Innovations also focus on simplifying the catalytic system to improve practicality and cost-effectiveness. The development of ligand-free catalytic systems, such as the use of the [Ru(p-cymene)Cl₂]₂ complex for the direct C9-alkylation of fluorene with alcohols, represents a significant step forward. acs.org This approach avoids the need for complex and expensive ligands, streamlining the synthetic process. acs.org

Future research will aim to design catalysts with even higher turnover numbers and frequencies, enabling reactions to proceed under milder conditions with lower catalyst loadings. The development of enantioselective catalytic systems for the synthesis of chiral this compound derivatives is another important frontier, as stereochemistry is crucial for applications in chiral materials and pharmaceuticals.

Table: Comparison of Catalytic Systems for Fluorene Alkylation

| Catalyst Type | Metal | Key Advantages | Representative Catalyst |

| Metal-Free | N/A | Avoids metal contamination, low cost. | t-BuOK. rsc.org |

| Ruthenium-based | Ru | High efficiency, ligand-free options available. | [Ru(p-cymene)Cl₂]₂. acs.org |

| Copper-based | Cu | Earth-abundant, lower toxicity. | (NNS)CuCl. rsc.org |

| Zinc-based | Zn | Air-stable, redox-active ligand systems. | Zinc catalyst with tridentate arylazo ligand. researchgate.net |

| Palladium-based | Pd | Highly effective for C-H activation and cross-coupling. | PdCl₂(PPh₃)₂. thieme-connect.com |

Expanding Applications of this compound Derivatives in Emerging Technologies

Fluorene derivatives are renowned for their applications in materials science, particularly in organic electronics, due to their robust thermal stability and excellent photoelectric properties. entrepreneur-cn.com The this compound scaffold is a particularly valuable building block because the allyl group serves as a versatile handle for polymerization or post-functionalization, enabling the creation of a vast array of new materials.

Future applications will continue to leverage these properties in technologies such as:

Organic Light-Emitting Diodes (OLEDs): Fluorene-based polymers are exceptional blue-light-emitting materials. researchgate.net The this compound monomer can be used to synthesize polymers with tailored conjugation lengths and side chains to tune emission colors (e.g., green, red) and improve device efficiency and lifetime. entrepreneur-cn.commdpi.com

Organic Solar Cells (OSCs): Fluorene derivatives are used as both electron-donating and electron-accepting materials in the active layer of OSCs. rsc.org Polymers derived from this compound can be engineered to optimize energy levels for efficient charge separation and transport, boosting the power conversion efficiency of solar devices. entrepreneur-cn.comacs.org

Perovskite Solar Cells (PSCs): Fluorene-based molecules have shown great promise as hole-transporting materials (HTMs) in PSCs, contributing to enhanced device efficiency and stability. entrepreneur-cn.com The allyl functionality allows for the creation of cross-linkable HTMs, leading to more robust and solvent-resistant device architectures.

Organic Field-Effect Transistors (OFETs) and Sensors: The tunable electronic structure of fluorene derivatives makes them suitable for use as semiconductors in OFETs. researchgate.net Furthermore, the inherent fluorescence of the fluorene core can be harnessed to develop chemical sensors, where the allyl group can be used to anchor the sensor molecule to a surface or a target analyte. acs.orgnih.gov

The ability to easily polymerize this compound will be a key driver in the development of next-generation conjugated polymers for these and other emerging technologies, including flexible electronics and bioimaging. nih.gov

Interdisciplinary Research Integration with Materials Science, Catalysis, and Theoretical Chemistry

The continued advancement of this compound chemistry will increasingly depend on a synergistic, interdisciplinary approach that integrates expertise from synthetic chemistry, materials science, catalysis, and theoretical chemistry.

Integration with Materials Science: The design and synthesis of new this compound derivatives are directly motivated by the needs of materials science. entrepreneur-cn.com Close collaboration between synthetic chemists and material scientists is essential to establish structure-property relationships, guiding the creation of molecules with specific optical and electronic properties for targeted applications like OLEDs and solar cells. rsc.org

Integration with Catalysis: The field of catalysis provides the essential tools for the efficient and selective synthesis of fluorene-based molecules. acs.org Advances in catalytic C-H functionalization, cross-coupling reactions, and green methodologies directly enable the construction of more complex and functional fluorene architectures that were previously inaccessible. acs.orgrsc.org

Integration with Theoretical Chemistry: Computational chemistry plays a vital and predictive role in the field. uoregon.edu Density Functional Theory (DFT) calculations are used to predict the electronic and optical properties (e.g., HOMO/LUMO levels, absorption/emission spectra) of new fluorene derivatives before they are synthesized, saving significant time and resources. mdpi.comscilit.com Furthermore, computational studies are instrumental in elucidating complex reaction mechanisms for novel catalytic systems, helping to optimize reaction conditions and design more efficient catalysts. acs.org

This integrated research model, where theoretical predictions guide synthetic efforts to create materials for specific, high-impact applications, will be the primary engine driving future innovation in the chemistry of this compound and its derivatives.

Q & A

Q. What are the standard synthetic methodologies for preparing 9-allyl-9H-fluorene, and what reaction conditions are critical for high yields?

- Methodological Answer : A widely used synthesis involves lithiation of 9H-fluorene derivatives followed by allylation. For example, This compound can be synthesized by reacting 9H-fluorene with n-BuLi (1.6 M in hexane) in THF at −78°C, followed by quenching with allyl electrophiles (e.g., allyl bromide). Key conditions include strict temperature control (−78°C to room temperature), anhydrous solvents, and inert atmosphere. Purification via Kugelrohr distillation under reduced pressure (0.32 mmHg, 110–145°C) yields the product in 98% purity .

- Data Table :

| Reactant | Reagent | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| 9H-Fluorene | n-BuLi, allyl bromide | THF | −78°C → RT | 98% |

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral features distinguish it from related fluorene derivatives?

- Methodological Answer : 1H/13C NMR and mass spectrometry are critical. In NMR, the allyl group introduces distinct resonances:

- 1H NMR : Allyl protons appear as a triplet (~δ 5.1–5.3 ppm) and a doublet of doublets (~δ 5.8–6.0 ppm) for the terminal CH2 and CH groups, respectively.

- 13C NMR : The allyl carbons resonate at ~δ 115–125 ppm.

High-resolution mass spectrometry (HRMS) confirms the molecular ion peak (e.g., m/z = 208.1256 for C16H14). Discrepancies in spectra may arise from impurities or incomplete purification, necessitating column chromatography or recrystallization .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound derivatives for applications in conjugated polymers, and what structural modifications enhance photovoltaic performance?

- Methodological Answer : Introducing electron-withdrawing/donating groups or extending π-conjugation improves charge transport in polymer solar cells (PSCs). For example, 9-alkylidene-9H-fluorene -based polymers (e.g., PAFDTBT) exhibit low bandgaps (~1.84 eV) and high power conversion efficiencies (6.2% ) when blended with PC71BM. Key factors include:

- Molecular weight : High molecular weight polymers (e.g., HMW-P1) show superior PCE (6.52%) compared to low molecular weight analogs (2.75%) .

- Substituent positioning : Alkoxy chains at specific positions on the fluorene backbone reduce steric hindrance and improve solubility .

- Data Table :

| Polymer | Molecular Weight | PCE (%) | Bandgap (eV) | Reference |

|---|---|---|---|---|

| HMW-P1 | High | 6.52 | 1.84 | |

| LMW-P1 | Low | 2.75 | 1.84 |

Q. How should researchers address contradictions in crystallographic data for this compound derivatives, particularly regarding bond angles and torsional strain?

- Methodological Answer : Discrepancies often arise from nonplanar steric overcrowding in fluorene derivatives. For example, X-ray crystallography of 9,9-bis(aryl)-9H-fluorenes reveals torsional angles of ~30° between aromatic rings due to steric clashes. Researchers should:

- Use SHELX software for refinement, ensuring high-resolution data (e.g., <1.0 Å) to resolve ambiguities .

- Compare experimental data with computational models (DFT or MD simulations) to validate bond angles and torsional strain .

- Example : In 9-chloromethyl-9-[(9H-fluoren-9-yl)methyl]-9H-fluorene , crystallographic analysis confirmed a distorted fluorene core with C–C–C angles deviating by ±2° from idealized sp² geometry .

Q. What strategies resolve conflicting spectroscopic data in fluorene derivatives, such as unexpected splitting in NMR peaks or anomalous IR absorption bands?

- Methodological Answer :

- NMR Splitting : Unusual splitting may indicate dynamic processes (e.g., hindered rotation of substituents). Variable-temperature NMR (VT-NMR) can identify rotational barriers by observing coalescence temperatures .

- IR Anomalies : Compare experimental IR spectra (e.g., C=O stretches in 9H-fluoren-9-one at ~1720 cm⁻¹) with NIST reference data. Discrepancies may arise from solvent effects or polymorphism, requiring single-crystal XRD for confirmation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.